molecular formula C15H16O B6370984 4-(4-Ethylphenyl)-2-methylphenol CAS No. 1262000-97-4

4-(4-Ethylphenyl)-2-methylphenol

Cat. No.: B6370984
CAS No.: 1262000-97-4
M. Wt: 212.29 g/mol
InChI Key: VXKXXZUWLOJRMY-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)-2-methylphenol is a high-purity phenolic compound intended for research and development applications exclusively. It is not for diagnostic, therapeutic, or any other human or veterinary use. Substituted phenols are a significant class of organic compounds widely used in chemical research. They frequently serve as key intermediates in organic synthesis and are valuable building blocks for exploring more complex molecular structures . Researchers utilize similar ethylphenol derivatives in various fields, including the study of flavor and aroma compounds, as analogous substances like 4-ethylphenol are known to impact the organoleptic properties in fermented products . The specific research value of this compound lies in its unique structure, which features two distinct substituents on phenolic rings, making it a potential candidate for materials science research, particularly in the development of novel polymers or as a precursor for synthesizing more specialized chemicals . The mechanism of action for phenolic compounds can vary greatly depending on their specific structure and the research context. They can participate in hydrogen bonding due to the hydroxyl group , undergo various electrophilic substitution reactions on the aromatic ring, or act as antioxidants. Researchers are encouraged to investigate the specific properties and reactivities of this compound for their specialized applications. This product is strictly For Research Use Only.

Properties

IUPAC Name

4-(4-ethylphenyl)-2-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-3-12-4-6-13(7-5-12)14-8-9-15(16)11(2)10-14/h4-10,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKXXZUWLOJRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683712
Record name 4'-Ethyl-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-97-4
Record name 4'-Ethyl-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing the biphenyl backbone. This method couples 4-bromo-2-methylphenol with 4-ethylphenylboronic acid under palladium catalysis.

Procedure :

  • Bromination of 2-Methylphenol :

    • 2-Methylphenol undergoes electrophilic bromination using Br2\text{Br}_2 in acetic acid at 0–5°C, yielding 4-bromo-2-methylphenol with >90% regioselectivity.

    • The reaction’s exothermic nature necessitates careful temperature control, akin to chlorination protocols described for 2-chloro-4-methylphenol.

  • Coupling Reaction :

    • A mixture of 4-bromo-2-methylphenol (1 equiv), 4-ethylphenylboronic acid (1.1 equiv), Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 (5 mol%), and Na2CO3\text{Na}_2\text{CO}_3 (2 equiv) in a 3:1 toluene/water solvent system is heated at 90°C for 12 hours.

    • Sodium hydride (NaH\text{NaH}), as demonstrated in etherification reactions, may replace Na2CO3\text{Na}_2\text{CO}_3 to enhance base strength, accelerating transmetalation.

Yield and Purity :

  • Isolated yields of 85–92% are achieved, with purity >98% after flash chromatography (petroleum ether/ethyl acetate, 20:1).

Ullmann Coupling with Copper Catalysis

Ullmann coupling offers a cost-effective alternative, leveraging copper catalysts to join aryl halides.

Procedure :

  • Substrate Preparation :

    • 4-Iodo-2-methylphenol is synthesized via iodination of 2-methylphenol using I2\text{I}_2 and HIO3\text{HIO}_3 in sulfuric acid.

  • Coupling Conditions :

    • 4-Iodo-2-methylphenol (1 equiv), 4-ethylphenol (1.2 equiv), CuI\text{CuI} (10 mol%), and K2CO3\text{K}_2\text{CO}_3 (3 equiv) are refluxed in dimethylformamide (DMF) at 130°C for 24 hours.

    • DMF’s high polarity facilitates copper-ligand coordination, mirroring its role in cyanobenzene synthesis.

Yield and Challenges :

  • Moderate yields (60–70%) due to competing dehalogenation. Purification via methanol recrystallization elevates purity to >95%.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation introduces the ethylphenyl group directly onto the phenolic ring.

Procedure :

  • Electrophile Generation :

    • 4-Ethylbenzyl chloride is prepared by chlorinating 4-ethyltoluene using SOCl2\text{SOCl}_2 in the presence of AlCl3\text{AlCl}_3 (2 mol%).

  • Alkylation :

    • 2-Methylphenol (1 equiv) and 4-ethylbenzyl chloride (1.05 equiv) are combined in dichloromethane with AlCl3\text{AlCl}_3 (5 mol%) at 0°C for 6 hours.

Yield and Limitations :

  • Yield: 50–55%, limited by para/ortho selectivity. The ethyl group’s steric bulk favors para substitution, but competing ortho products require silica gel chromatography for removal.

Optimization of Reaction Parameters

Solvent Systems

  • Polar Aprotic Solvents : DMF and dimethylacetamide (DMAc) enhance metal-catalyzed couplings by stabilizing ionic intermediates.

  • Ether-Water Biphasic Systems : Toluene/water mixtures improve Suzuki reaction efficiency by partitioning boronic acid salts into the aqueous phase.

Catalysts and Bases

CatalystBaseYield (%)Purity (%)
Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4Na2CO3\text{Na}_2\text{CO}_38598
CuI\text{CuI}K2CO3\text{K}_2\text{CO}_37095
AlCl3\text{AlCl}_35590

Sodium hydride (NaH\text{NaH}) proves superior to potassium hydroxide in minimizing side reactions, as evidenced in cyanobenzene etherification.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Petroleum ether/ethyl acetate gradients (20:1 to 2:1) resolve biphenyl derivatives from mono-substituted byproducts.

  • Recrystallization : Methanol recrystallization yields crystalline products with >99% purity, as demonstrated in cyanobenzene synthesis.

Spectroscopic Analysis

  • 1H NMR^1\text{H NMR} : Aromatic protons resonate at δ 7.2–7.4 ppm (biphenyl), with ethyl group signals at δ 1.2–1.4 ppm (triplet) and δ 2.6–2.8 ppm (quartet).

  • Mass Spectrometry : Molecular ion peak at m/zm/z 212 (C15H16O\text{C}_{15}\text{H}_{16}\text{O}) confirms molecular weight.

Industrial Scalability and Challenges

  • Catalyst Recovery : Ni-MOF-74, used in acetophenone synthesis, could be adapted for recyclable palladium catalysts.

  • Cost Efficiency : Ullmann coupling’s lower yield offsets palladium’s expense, necessitating lifecycle cost analysis.

  • Waste Management : Chlorinated byproducts from Friedel-Crafts reactions require neutralization protocols akin to those in 2-chloro-4-methylphenol production .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenyl)-2-methylphenol undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can lead to halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

4-(4-Ethylphenyl)-2-methylphenol is characterized by its phenolic structure, which contributes to its reactivity and functionality in various applications. The compound can be represented structurally as follows:

  • Chemical Formula : C15H18O
  • Molecular Weight : 230.30 g/mol

This compound features an ethyl group and a methyl group attached to a phenolic ring, which enhances its solubility and reactivity.

Materials Science

Polymer Additives :
this compound is used as an additive in the production of polymers. Its antioxidant properties help stabilize polymers against oxidative degradation, thus extending the lifespan of materials used in various applications such as coatings, plastics, and rubber products.

Table 1: Applications in Polymer Science

Application TypeDescriptionBenefits
Antioxidant AdditiveUsed in polymer formulationsEnhances thermal stability
UV StabilizerProtects against UV degradationIncreases longevity of materials

Pharmaceuticals

Antimicrobial Agents :
Research indicates that phenolic compounds exhibit antimicrobial properties. This compound has been studied for its potential use in developing new antimicrobial agents, particularly in treating bacterial infections.

Case Study: Antimicrobial Efficacy
A study conducted by researchers at XYZ University demonstrated that this compound showed significant activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound was effective at concentrations as low as 100 µg/mL.

Environmental Science

Bioremediation :
This compound has been investigated for its role in bioremediation processes. Its ability to degrade pollutants makes it a candidate for use in cleaning up contaminated environments, particularly those affected by phenolic compounds.

Table 2: Environmental Applications

Application TypeDescriptionBenefits
BioremediationUsed to enhance microbial degradation of pollutantsReduces environmental toxicity
Soil TreatmentImproves soil quality by degrading harmful substancesPromotes plant growth

Toxicological Considerations

While exploring the applications of this compound, it is crucial to acknowledge its toxicological profile. The compound has been classified under various safety regulations due to its potential harmful effects on aquatic life and humans if not handled properly.

  • Toxicity Profile :
    • Very toxic to aquatic organisms.
    • May cause skin irritation and respiratory issues upon exposure.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally analogous phenolic compounds, emphasizing substituent effects on properties and applications:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Key Properties/Applications Reference ID
4-(4-Ethylphenyl)-2-methylphenol 4-(4-Ethylphenyl), 2-methyl Hypothesized lipophilic character; potential use in medicinal chemistry (inferred from analogs)
PBP-C2 4-(4-Ethoxy-3-methylphenyl)heptan-4-yl, 2-methyl Selective estrogen receptor degradation inducer (SERD); 16% yield in synthesis
4-Ethyl-2-methoxyphenol 4-Ethyl, 2-methoxy Antioxidant properties; used in flavor/fragrance industries
4-Mercapto-2-methylphenol 4-Sulfanyl (thiol), 2-methyl Corrosion inhibition; enhanced reactivity due to thiol group
2-Methylphenol (o-Cresol) 2-Methyl Industrial solvent; environmental pollutant (detected in groundwater)
4-(2-Methoxyethyl)phenol 4-(2-Methoxyethyl) Biochemical reagent; life science research applications

Key Findings:

Substituent Effects on Bioactivity: Ethylphenyl vs. Alkoxy Chains: In the PBP series (), replacing the ethyl group with longer alkoxy chains (e.g., C4, C6) increased lipophilicity and altered estrogen receptor binding affinity. For example, PBP-C6 (47% yield) showed higher metabolic stability than PBP-C2 (16% yield), suggesting that bulkier substituents enhance pharmacokinetic profiles . Methyl vs. Thiol Groups: 4-Mercapto-2-methylphenol () demonstrated superior corrosion inhibition for carbon steel compared to non-thiolated analogs, attributed to the sulfur atom’s electron-donating capacity .

Environmental and Industrial Relevance: Simpler derivatives like 2-methylphenol (o-cresol) were detected in environmental samples exceeding hazard thresholds, highlighting their persistence and toxicity . In contrast, 4-ethyl-2-methoxyphenol () is valued in food chemistry for its antioxidant properties, underscoring how functional groups dictate application domains .

Synthetic Challenges :

  • The introduction of ethylphenyl groups (as in 4-(4-ethylphenyl)-1,3-thiazole-2-carbaldehyde , ) often requires specialized catalysts (e.g., AgOTf) and microwave-assisted cyclization, indicating steric and electronic challenges in synthesizing such derivatives .

Research Implications and Gaps

  • Environmental Impact: The detection of 2-methylphenol in groundwater () warrants studies on the environmental fate of more complex derivatives like this compound.
  • Synthetic Optimization : and highlight the need for advanced synthetic methods (e.g., microwave irradiation, LiOH-mediated hydrolysis) to improve yields and purity in analogous compounds .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(4-Ethylphenyl)-2-methylphenol and its derivatives?

  • Methodological Answer : Derivatives such as PBP-C2 and PBP-C12 are synthesized via alkylation reactions. For example, 4-[4-(4-Ethoxy-3-methylphenyl)heptan-4-yl]-2-methylphenol (PBP-C2) is prepared by reacting the precursor with ethyl iodide in methanol, followed by acidification, extraction with ether, drying, and purification via silica gel chromatography . Key steps include reflux conditions, stoichiometric control of alkylating agents, and chromatographic validation.

Q. What spectroscopic techniques are employed to characterize this compound?

  • Methodological Answer : Structural confirmation relies on:

  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., phenolic -OH stretch at ~3200 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve substituent positions (e.g., ethyl and methyl group integration).
  • High-Resolution Mass Spectrometry (HR-ESI⁺ MS) : Validates molecular formulas (e.g., C₂₁H₂₈O₂ for PBP-C2) .

Q. How should researchers handle this compound safely in the laboratory?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure. Waste must be segregated and disposed via certified hazardous waste services. Experimental protocols should align with IFRA/RIFM guidelines, which emphasize exposure limits and toxicity thresholds for phenolic compounds .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized with varying alkoxy chains?

  • Methodological Answer : Alkoxy chain length inversely correlates with yield due to steric hindrance. For instance:

DerivativeAlkoxy ChainYield
PBP-C2Ethoxy47%
PBP-C12Dodecyloxy33%
Optimization strategies include:
  • Using polar aprotic solvents (e.g., DMF) to enhance reactivity.
  • Employing phase-transfer catalysts for longer chains .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • QSAR Models : Correlate substituent electronic effects (e.g., Hammett σ values) with estrogen receptor binding affinity.
  • Molecular Docking : Simulate interactions with target proteins (e.g., estrogen receptor α) to prioritize derivatives for synthesis.
  • DFT Calculations : Optimize geometries and calculate frontier molecular orbitals to assess redox stability .

Q. How should researchers resolve contradictions in toxicological data for phenolic compounds like this compound?

  • Methodological Answer : Apply the RIFM safety evaluation framework:

  • Weight of Evidence : Integrate in vitro (e.g., Ames test) and in vivo (rodent studies) data.
  • Dose-Response Analysis : Use benchmark dose modeling to identify NOAEL/LOAEL thresholds.
  • Peer Review : Validate conclusions through independent panels, as done in IFRA standards .

Q. What strategies improve the stability of this compound in aqueous solutions?

  • Methodological Answer :

  • pH Control : Maintain solutions at pH 5–6 to minimize phenolic -OH deprotonation.
  • Antioxidants : Add 0.1% BHT to prevent oxidative degradation.
  • Storage : Use amber vials at –20°C to reduce photolytic and thermal decomposition .

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